molecular formula C17H22BrNO6S B13867382 3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B13867382
M. Wt: 448.3 g/mol
InChI Key: DUEAPYRERQOZIO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a bromophenyl sulfonyl group and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Protection of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group, typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed.

    Deprotection: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl group.

    Deprotection: The major product is the free amine derivative of the piperidine ring.

Scientific Research Applications

3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of sulfonyl and Boc-protected piperidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the Boc group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)sulfanyl-1-(2-methoxy-5-nitrophenyl)-2,5-pyrrolidinedione
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Uniqueness

3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unique due to the combination of its sulfonyl and Boc-protected piperidine functionalities. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H22BrNO6S

Molecular Weight

448.3 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H22BrNO6S/c1-16(2,3)25-15(22)19-10-4-9-17(11-19,14(20)21)26(23,24)13-7-5-12(18)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

DUEAPYRERQOZIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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